

Application Notes: Rhodium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-2,3-dihydrobenzofuran

Cat. No.: B1344187

[Get Quote](#)

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its prevalence in medicinal chemistry has spurred the development of numerous synthetic methodologies for its construction. Among these, transition metal-catalyzed reactions have emerged as powerful tools, with rhodium catalysis, in particular, offering mild reaction conditions, high efficiency, and broad substrate tolerance.^{[1][2]} This document provides an overview of recent advancements in the rhodium-catalyzed synthesis of 2,3-dihydrobenzofurans, focusing on key strategies such as intramolecular C-H functionalization and cycloaddition reactions.

Significance in Drug Development

The structural rigidity and unique electronic properties of the 2,3-dihydrobenzofuran nucleus make it a valuable pharmacophore in drug discovery. Derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The ability to efficiently synthesize diverse libraries of these compounds is therefore of significant interest to medicinal chemists.

Key Synthetic Strategies

Several rhodium-catalyzed strategies have been successfully employed for the synthesis of 2,3-dihydrobenzofurans. These methods often leverage directing groups to achieve high regioselectivity and efficiency in C-H activation and subsequent annulation reactions.

1. Intramolecular C-H Functionalization

Rhodium-catalyzed intramolecular C-H functionalization represents a highly atom-economical approach to constructing the 2,3-dihydrobenzofuran ring system. This strategy typically involves the cyclization of a substrate containing a phenol or a derivative tethered to a reactive group.

A notable example involves the intramolecular sp^3 C-H insertion reaction of an α -imino rhodium carbene generated from N-sulfonyl-1,2,3-triazoles.^{[3][4]} This one-pot synthesis affords a variety of 2,3-disubstituted dihydrobenzofurans in good to excellent yields.^{[3][4]}

2. [3+2] Annulation Reactions

Rhodium-catalyzed [3+2] annulation reactions have proven to be a versatile method for the synthesis of 2,3-dihydrobenzofurans. These reactions typically involve the coupling of a three-atom component with a two-atom component to form the five-membered dihydrobenzofuran ring.

One prominent approach utilizes N-phenoxyacetamides as a three-atom synthon. The Rh(III)-catalyzed C-H activation of N-phenoxyacetamides, followed by coupling with various partners like 1,3-dienes, alkylidenecyclopropanes, or 2-alkenylphenols, leads to the formation of functionalized 2,3-dihydrobenzofurans.^{[1][2][5][6][7][8]} The choice of solvent can play a crucial role in the chemo- and diastereoselectivity of these reactions.^{[1][2][6]} For instance, the use of a polar solvent like hexafluoroisopropanol (HFIP) can favor the [3+2] annulation pathway in the reaction with alkylidenecyclopropanes.^{[1][2]}

Another variation involves the rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides, which proceeds in excellent yields in the presence of a base additive like $Zn(OAc)_2$ in methanol.^{[1][2]}

3. Other Cycloaddition and Tandem Reactions

Rhodium catalysts have also been employed in other types of cycloadditions and tandem reactions to construct the 2,3-dihydrobenzofuran core. For instance, a rhodium-catalyzed difunctionalization of p-substituted olefinic arenes with unsaturated reactants like isocyanates, dioxazolones, and internal alkynes has been reported.^{[1][2][9]} This tandem reaction involves a twofold C-H activation at the ortho and meta positions of the arene.^{[1][2]}

Furthermore, a cascade synthesis of 3-alkylidene dihydrobenzofuran derivatives has been developed through a rhodium(III)-catalyzed redox-neutral C-H functionalization/cyclization of N-phenoxyacetamides with propargyl carbonates.[\[10\]](#) This process involves the formation of three new bonds in a single operation under mild conditions.[\[10\]](#)

Data Presentation

Table 1: Rhodium-Catalyzed [3+2] Annulation of N-Phenoxyacetamides with Various Coupling Partners

Coupling Partner	Catalyst System	Solvent	Yield (%)	Reference
1,3-Dienes	$[\text{CpRhCl}_2]_2 / \text{AgSbF}_6$	DCE	Good	[5]
Alkylidenecyclopropanes	$[\text{CpRhCl}_2]_2 / \text{AgSbF}_6$	HFIP	52-82	[1] [2]
2-Alkenylphenols	$[\text{CpRhCl}_2]_2 / \text{Zn(OAc)}_2$	MeOH	up to 90	[1] [2]
Alkynyloxiranes	--INVALID-LINK-- ₂	DCE	Good	[11] [12]
Propargyl Carbonates	$[\text{Cp}^*\text{RhCl}_2]_2 / \text{NaOAc}$	Toluene	Moderate to Good	[10]

Table 2: Rhodium-Catalyzed Intramolecular C-H Insertion for Dihydrobenzofuran Synthesis

Substrate	Catalyst	Solvent	Yield (%)	Reference
N-Sulfonyl-1,2,3-triazoles	$\text{Rh}_2(\text{OAc})_4$	CH_2Cl_2	Good to Excellent	[3] [4]

Experimental Protocols

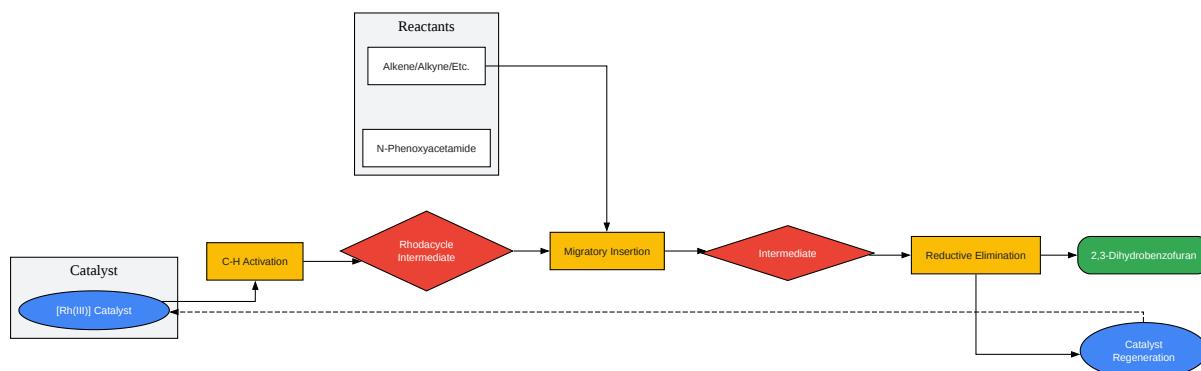
Protocol 1: Rh(III)-Catalyzed [3+2] Annulation of N-Phenoxyacetamides with Alkylidenecyclopropanes[\[1\]](#)[\[2\]](#)

- To an oven-dried Schlenk tube, add N-phenoxyacetamide (0.2 mmol, 1.0 equiv), $[\text{Cp}^*\text{RhCl}_2]_2$ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF_6 (6.9 mg, 0.02 mmol, 10 mol%).
- Evacuate and backfill the tube with argon three times.
- Add alkylidenecyclopropane (0.4 mmol, 2.0 equiv) and hexafluoroisopropanol (HFIP, 1.0 mL) via syringe.
- Stir the reaction mixture at 60 °C for 12 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2,3-dihydrobenzofuran derivative.

Protocol 2: Rh(III)-Catalyzed Redox-Neutral C-H Functionalization/Cyclization of N-Phenoxyacetamides with Propargyl Carbonates[10]

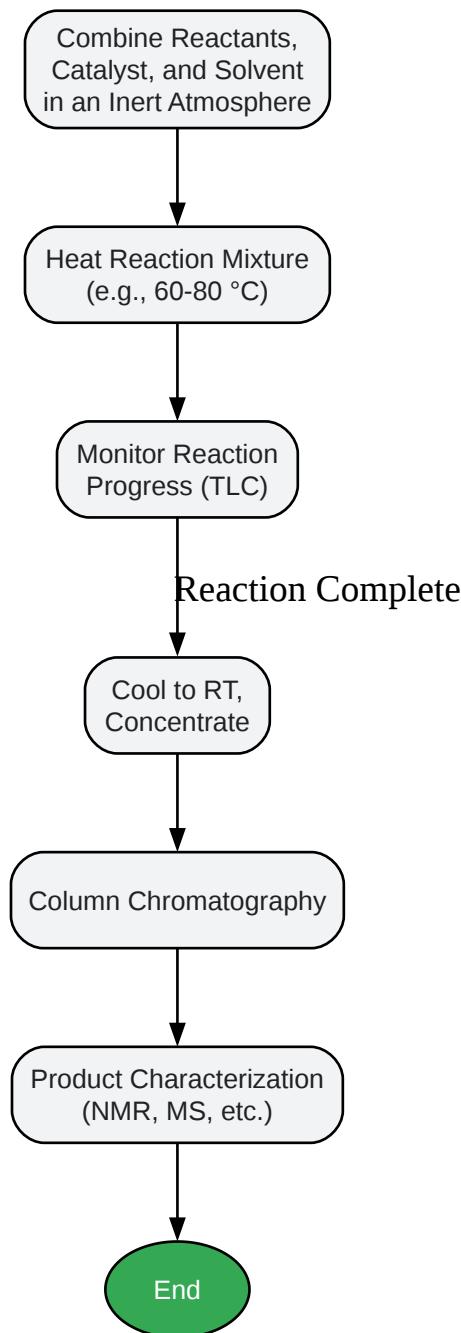
- To a sealed tube, add N-phenoxyacetamide (0.2 mmol, 1.0 equiv), propargyl carbonate (0.3 mmol, 1.5 equiv), $[\text{Cp}^*\text{RhCl}_2]_2$ (6.2 mg, 0.01 mmol, 5 mol%), and NaOAc (16.4 mg, 0.2 mmol, 1.0 equiv).
- Add toluene (1.0 mL) to the tube.
- Stir the reaction mixture at 80 °C for 12 hours.
- After cooling to room temperature, filter the reaction mixture through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the 3-alkylidene dihydrobenzofuran derivative.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: General mechanism for Rh(III)-catalyzed [3+2] annulation.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing)
DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 3. One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Specific assembly of dihydrobenzofuran frameworks via Rh(III)-catalysed C–H coupling of N-phenoxyacetamides with 2-alkenylphenols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cascade Synthesis of 3-Alkylidene Dihydrobenzofuran Derivatives via Rhodium(III)-Catalyzed Redox-Neutral C–H Functionalization/Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp³-Carbon Centers | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes: Rhodium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344187#rhodium-catalyzed-synthesis-of-2-3-dihydrobenzofurans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com